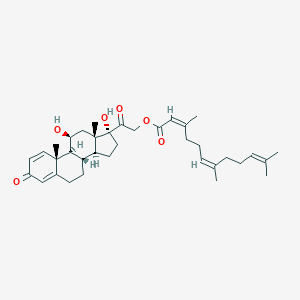
Prednisolone 21-all-cis-farnesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone 21-all-cis-farnesylate is a synthetic corticosteroid that has been extensively used in scientific research. It is a derivative of prednisolone, which is a widely used drug for treating various inflammatory and autoimmune conditions. Prednisolone 21-all-cis-farnesylate has been shown to exhibit potent anti-inflammatory and immunosuppressive properties, which make it a valuable tool for studying the mechanisms underlying these processes.
Aplicaciones Científicas De Investigación
1. Inner Ear Treatment Applications
The study by Bachmann et al. (2001) examined the efficacy of local application of prednisolone-21-hydrogen succinate in achieving high levels of the drug in the perilymph of the inner ear, potentially offering a method to treat cochleovestibular disorders like sudden hearing loss while avoiding systemic side effects associated with intravenous administration Bachmann et al., 2001.
2. Analytical Chemistry and Quality Control
Finšgar et al. (2020) developed an improved reversed-phase high-performance liquid chromatography (HPLC) method for analyzing prednisolone and its related substances, highlighting its importance in the quality control of pharmaceutical products containing prednisolone Finšgar et al., 2020.
3. Anti-inflammatory and Immunomodulatory Properties
Prednisolone's anti-inflammatory and immunomodulatory properties are central to its application in various treatments. For instance, the study by Lange et al. (2000) discusses prednicarbate, a nonhalogenated double ester of prednisolone, showing its unique characteristics in managing inflammation and proliferation in vitro Lange et al., 2000. Similarly, Biju et al. (2012) synthesized prednisolone C-21 heteroaryl thioethers and evaluated their anti-inflammatory activity, showing that most compounds maintained strong anti-inflammatory activity with weak transactivational activity Biju et al., 2012.
4. Drug Delivery Systems
The research by Yano et al. (2000) and Cao et al. (2016) provides insights into drug delivery systems involving prednisolone. Yano et al. (2000) prepared a prednisolone 21-hemisuccinate/beta-cyclodextrin amide conjugate, demonstrating a controlled drug release mechanism Yano et al., 2000. Cao et al. (2016) developed dual-responsive core cross-linked (CCL) micelles for the efficient delivery of prednisolone 21-acetate, showing improved loading efficiency and structural stability under physiological conditions Cao et al., 2016.
Propiedades
Número CAS |
118244-45-4 |
|---|---|
Nombre del producto |
Prednisolone 21-all-cis-farnesylate |
Fórmula molecular |
C36H50O6 |
Peso molecular |
578.8 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11-,25-19-/t28-,29-,30-,33+,34-,35-,36-/m0/s1 |
Clave InChI |
SBQAKZYUNWNIRL-WNWSKZGLSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C\C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
Sinónimos |
[2-[(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] 3,7,11-trimethyldodeca-2,6,10-trienoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)


